molecular formula C18H13ClN2 B5855977 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile

2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile

Cat. No. B5855977
M. Wt: 292.8 g/mol
InChI Key: VANBFXYLLVUXAG-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile, also known as C21H16ClN2, is a chemical compound that has garnered attention for its potential applications in scientific research. This compound is a member of the acrylonitrile family, which is known for its diverse range of applications in various fields, including pharmaceuticals and materials science. In

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Its effects on the immune system are thought to be due to its ability to modulate the activity of immune cells.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, induces cell cycle arrest, and promotes apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have demonstrated that this compound has anti-inflammatory effects and can modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potentially valuable tool in cancer research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its effects on the immune system in more detail. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile involves the condensation reaction of 4-chlorobenzaldehyde and 1-methylindole-3-carbaldehyde with malononitrile in the presence of piperidine as a catalyst. The reaction is carried out in ethanol as a solvent, and the resulting product is purified by recrystallization. The yield of this reaction is approximately 70%.

Scientific Research Applications

2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2/c1-21-12-15(17-4-2-3-5-18(17)21)10-14(11-20)13-6-8-16(19)9-7-13/h2-10,12H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANBFXYLLVUXAG-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile

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